molecular formula C22H25ClN4O3 B11462194 Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Cat. No.: B11462194
M. Wt: 428.9 g/mol
InChI Key: SFFVFDRIELVHKI-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C21H23ClN4O3 and a molecular weight of 414.89 g/mol . This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with ethyl 4-oxopiperidine-1-carboxylate . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves the inhibition of key enzymes and receptors. It has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide . Additionally, it modulates the endoplasmic reticulum stress response, preventing apoptosis in neuronal cells .

Comparison with Similar Compounds

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can be compared with other quinazoline derivatives and piperazine-containing compounds:

This compound stands out due to its unique combination of a quinazoline core and a piperazine ring, which contributes to its diverse pharmacological properties.

Biological Activity

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and various pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the reaction of 4-chlorobenzaldehyde with a piperazine derivative and a quinazolinone precursor. The final product is obtained through refluxing in ethanol and subsequent purification steps. The molecular structure is characterized by a fused ring system that contributes to its biological properties.

Table 1: Structural Formula and Properties

PropertyValue
Molecular FormulaC19H18ClN3O3
Molecular Weight363.81 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Research indicates that derivatives of quinazoline and piperazine exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of protein kinases involved in cell survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound suggest that it may help mitigate oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role. The compound has been shown to reduce levels of reactive oxygen species (ROS) in cultured neuronal cells .

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation at low micromolar concentrations. The IC50 values were determined to be in the range of 5-15 µM depending on the specific cell line tested.
  • Antibacterial Activity : In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

Properties

Molecular Formula

C22H25ClN4O3

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H25ClN4O3/c1-3-30-22(29)27-10-8-26(9-11-27)21-24-14(2)20-18(25-21)12-16(13-19(20)28)15-4-6-17(23)7-5-15/h4-7,16H,3,8-13H2,1-2H3

InChI Key

SFFVFDRIELVHKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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